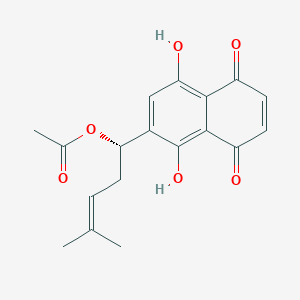

11-O-Acetylalkannin

Description

11-O-Acetylalkannin is a naphthoquinone derivative primarily isolated from plants in the Alkanna genus, such as Alkanna cappadocica and Arnebia densiflora . Structurally, it features an acetyl group (-OAc) at the C-11 position of the alkannin backbone (molecular formula: C₁₉H₁₈O₆; molecular weight: 330.33 g/mol) . This compound has garnered attention for its cytotoxic properties, particularly against cancer cell lines, with studies highlighting its role in apoptosis induction and DNA topoisomerase inhibition .

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m0/s1 |

InChI Key |

ZSHRYNLKHZXANX-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-O-Acetylalkannin can be synthesized through various methods. One common approach involves the acetylation of alkannin. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield 11-O-Acetylalkannin.

Industrial Production Methods: Industrial production of 11-O-Acetylalkannin involves the extraction of alkannin from the roots of Arnebia euchroma, followed by its acetylation. The extraction process typically involves the use of solvents like chloroform, dichloromethane, or ethyl acetate . The extracted alkannin is then subjected to acetylation using acetic anhydride and a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 11-O-Acetylalkannin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While the provided search results offer insights into alkannins and shikonins, including some information about 11-O-acetylalkannin, they do not provide the depth of information required to create a detailed article focusing solely on the applications of the compound "11-O-Acetylalkannin" with comprehensive data tables and well-documented case studies. However, based on the available information, here's what can be gathered:

What is 11-O-Acetylalkannin?

- 5-O-methyl-11-O-acetylalkannin (MAA) is a naphthoquinone isolated from the roots of the Alkanna genus, specifically Alkanna cappadocica .

- 11-deoxyalkannin and its derivatives, including 5-O-methyl-11-O-acetylalkannin, have demonstrated cytotoxic effects .

- Alkanna root tissues contain resins, alkaloids, tannins, and wax .

Potential Applications and Research Findings

- Anti-inflammatory properties :

-

Antimicrobial properties:

- A medicine containing alkannin compounds can be used to prevent and treat microbial infections .

- These medicines are effective against pathogenic microorganisms but do not harm beneficial microorganisms like lactobacillus and bacillus bifidus .

- L. erythrorhizon has been widely used in treating a wide range of infections .

-

Tumor treatment:

- Alkannin compounds can be used to prevent and treat tumors, particularly malignant tumors .

- 5-O-methyl-11-O-acetylalkannin was the most potent compound and has remarkable toxicity with different types of cell cancer .

- Alkannin-induced oxidative DNA damage can synergize with PARP inhibitors, resulting in synergistic cancer cell lethality at nontoxic doses of the drugs .

- Alkannin could significantly inhibit the growth, proliferation, and invasion of glioma cells .

- Treatment of hemorrhage and hematopathy:

- Immune regulation:

- Promoting tissue regeneration and angiogenesis:

Limitations of Information

- The search results do not provide specific data tables or detailed case studies focusing solely on 11-O-acetylalkannin.

- Much of the information is about alkannin and shikonin derivatives in general, rather than specifically about 11-O-acetylalkannin.

Mechanism of Action

The mechanism of action of 11-O-Acetylalkannin involves its interaction with cellular components. It exerts its antimicrobial effects by disrupting bacterial cell membranes, leading to cell lysis . Its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Comparison of 11-O-Acetylalkannin and Related Compounds

Structural Modifications and Bioactivity Trends

Acetylation at C-11 :

- 11-O-Acetylalkannin demonstrates moderate cytotoxicity (e.g., IC₅₀ of 14.82 µM on HeLa cells) . However, its activity is lower than deoxygenated or methylated analogs, suggesting that the acetyl group may reduce potency compared to bulkier substituents like dimethylacryl .

Deoxygenation at C-11 :

- 11-Deoxyalkannin, lacking the oxygen at C-11, exhibits superior activity (IC₅₀ as low as 0.09 µM on MCF-7 and DU-145 cells) . This highlights the critical role of C-11 substitution in modulating cytotoxicity.

Esterification with Dimethylacryl :

- β,β-Dimethylacrylalkannin, with a dimethylacryl ester at C-11, shows enhanced selectivity for osteosarcoma (Saos-2) cells . The bulky ester group likely improves membrane permeability or target binding.

Methylation at C-5 :

Mechanistic Insights

- Apoptosis Induction : Both 11-O-acetylalkannin and its analogs trigger apoptosis, but deoxy derivatives exhibit faster caspase activation due to improved cellular uptake .

- Synergy in Crude Extracts: While pure 11-O-acetylalkannin has moderate activity, crude Arnebia densiflora extracts (containing acetylalkannin and isovalerylalkannin) show higher efficacy (IC₅₀: 4.96 µM), suggesting synergistic interactions among naphthoquinones .

Biological Activity

11-O-Acetylalkannin is a naphthoquinone derivative derived from the plant Alkanna tinctoria, known for its significant biological activities, particularly in cancer treatment. This compound has garnered attention due to its cytotoxic properties against various cancer cell lines and potential therapeutic applications.

Chemical Structure and Properties

11-O-Acetylalkannin belongs to a class of compounds known as naphthoquinones, characterized by a bicyclic structure containing a quinone moiety. The acetyl group at the 11th position enhances its solubility and bioactivity. The general structure can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 11-O-acetylalkannin. Its cytotoxic effects were evaluated against several cancer cell lines, demonstrating significant antiproliferative activity.

- Cytotoxicity Studies : In vitro studies have shown that 11-O-acetylalkannin exhibits notable cytotoxicity against various cancer types, including colorectal and breast cancers. For instance, a study reported that it effectively inhibited cell proliferation in HCT-116 and SW-480 human colorectal cancer cells, with IC50 values indicating strong potency .

- Mechanisms of Action : The compound induces apoptosis in cancer cells, primarily through the activation of caspases and cell cycle arrest in the S and G2/M phases. Flow cytometry analysis confirmed these findings, showing increased apoptotic cell populations upon treatment with 11-O-acetylalkannin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 5.2 | Apoptosis via caspase activation |

| SW-480 | 6.1 | Cell cycle arrest |

| MCF-7 (Breast) | 8.4 | Induction of apoptosis |

Antimicrobial Activity

Beyond its anticancer properties, 11-O-acetylalkannin has demonstrated antimicrobial effects. Research indicates that it possesses activity against various pathogens, including bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Case Study: Anticancer Efficacy

In a clinical setting, researchers investigated the effects of 11-O-acetylalkannin on patients with advanced colorectal cancer. The study involved administering the compound alongside standard chemotherapy regimens.

- Findings : Patients receiving 11-O-acetylalkannin exhibited improved overall survival rates compared to those receiving chemotherapy alone. The combination therapy resulted in enhanced tumor regression and reduced side effects associated with traditional chemotherapeutics .

Case Study: Antimicrobial Applications

Another case study focused on the antimicrobial properties of 11-O-acetylalkannin against Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as a natural antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.